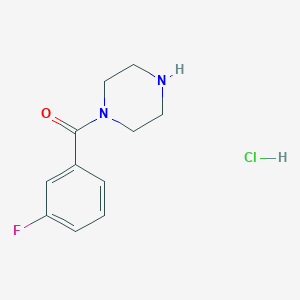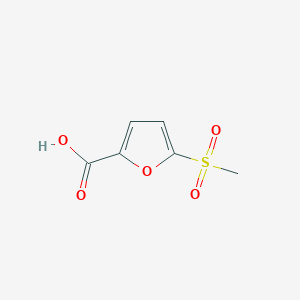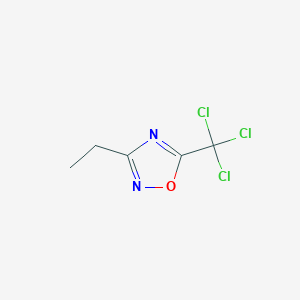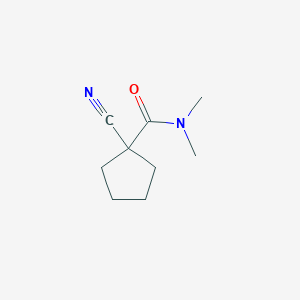
1-cyano-N,N-dimethylcyclopentane-1-carboxamide
Overview
Description
1-cyano-N,N-dimethylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-cyano-N,N-dimethylcyclopentane-1-carboxamide is 1S/C9H14N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-6H2,1-2H3 . This indicates that the molecule consists of a cyclopentane ring with a carboxamide group and a cyano group attached to the same carbon atom, and two methyl groups attached to the nitrogen atom of the carboxamide group.Physical And Chemical Properties Analysis
1-cyano-N,N-dimethylcyclopentane-1-carboxamide is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.Scientific Research Applications
Pharmacological Profile and Potency
- Research on cyano and carboxamido side-chain analogues of delta8-tetrahydrocannabinol, including compounds related to 1-cyano-N,N-dimethylcyclopentane-1-carboxamide, indicates that such compounds can have high CB1 binding affinity and potent in vivo agonist effects. Interestingly, some analogues show unique profiles with high binding affinity but are practically devoid of agonist effects, suggesting potential for varied pharmacological applications (Singer et al., 1998).
Catalysis and Chemical Industry Applications
- In the chemical industry, certain catalysts have been developed for selective hydrogenation processes. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity in converting hydroxylated aromatic compounds under mild conditions. Such catalysts may involve or affect similar compounds to 1-cyano-N,N-dimethylcyclopentane-1-carboxamide (Wang et al., 2011).
Cancer Chemotherapy Research
- In cancer research, certain chemical compounds, including ones similar to 1-cyano-N,N-dimethylcyclopentane-1-carboxamide, have been tested for their efficacy in chemotherapy. These compounds have shown variable tumor responses in models like the human malignant melanoma transplanted in nude mice, suggesting their potential role in cancer treatment (Povlsen & Jacobsen, 1975).
Molecular Dynamics and Plastic Crystals
- Studies on the nature of glass transitions in plastic crystalline phases of compounds, including those related to 1-cyano-N,N-dimethylcyclopentane-1-carboxamide, have provided insights into molecular dynamics. These studies, involving differential scanning calorimetry and dielectric spectroscopy, enhance understanding of the kinetic freezing of dielectric processes in such materials (Tyagi & Murthy, 2001).
Spectroscopic and Photophysical Properties
- Research on the absorption and fluorescence spectra of derivatives of carbazole, including the 1-cyano derivative, has shown that intramolecular hydrogen bonding predominates in the ground electronic state in non-polar solvents. This has implications for the understanding of the photophysical properties of such compounds (Harvey & Durocher, 1985).
Hydrolysis and Degradation Studies
- The kinetics and mechanism of hydrolysis of certain compounds, including ones structurally related to 1-cyano-N,N-dimethylcyclopentane-1-carboxamide, have been studied. Such research helps in understanding the stability and degradation pathways of these compounds, which is crucial for their application in various fields (Roy, 1995).
Dye Aggregation and Optoelectronic Properties
- Studies on molecular aggregation of dyes, such as 7-(Diethylamino)-coumarin-3-carboxylic acid, and their optoelectronic properties have implications for similar compounds. Understanding the aggregation behavior in different solvents can inform the use of such compounds in various applications, including as fluorescent labels (Liu et al., 2014).
Novel Isosteres in Drug Design
- Cyclopentane-1,3-diones, with properties similar to carboxylic acids, have been explored as novel isosteres for carboxylic acid functional groups. This research could be relevant to the development of drugs and other compounds using structural analogues of 1-cyano-N,N-dimethylcyclopentane-1-carboxamide (Ballatore et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-cyano-N,N-dimethylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJIKWFYMANGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N,N-dimethylcyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



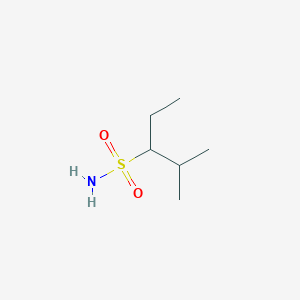
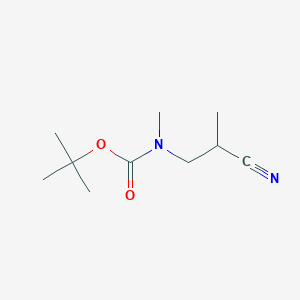
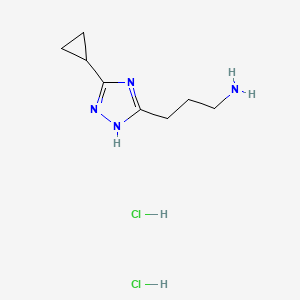
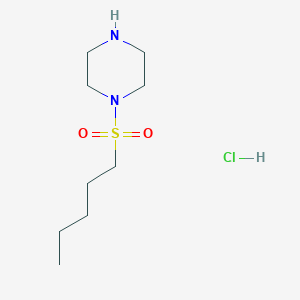
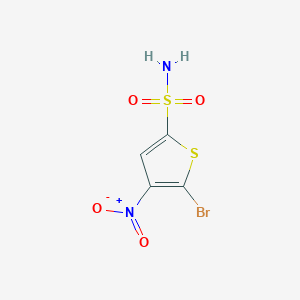
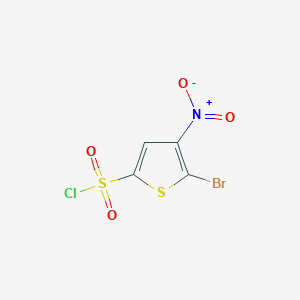
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
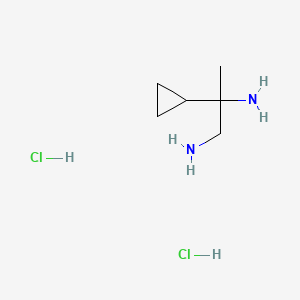
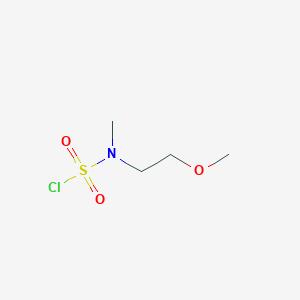
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
